molecular formula C10H10Cl2 B12587991 1-Chloro-2-(4-chlorobut-2-en-2-yl)benzene CAS No. 648425-32-5

1-Chloro-2-(4-chlorobut-2-en-2-yl)benzene

Cat. No.: B12587991
CAS No.: 648425-32-5
M. Wt: 201.09 g/mol
InChI Key: LZCXAIILTZMUNK-UHFFFAOYSA-N
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Description

1-Chloro-2-(4-chlorobut-2-en-2-yl)benzene is an organic compound with the molecular formula C10H10Cl2 It is a chlorinated derivative of butenylbenzene, characterized by the presence of two chlorine atoms attached to the benzene ring and the butenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-(4-chlorobut-2-en-2-yl)benzene can be synthesized through several methods. One common approach involves the chlorination of 2-(4-chlorobut-2-en-2-yl)benzene. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(4-chlorobut-2-en-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Chloro-2-(4-chlorobut-2-en-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(4-chlorobut-2-en-2-yl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the formation of covalent bonds, potentially altering the function of the target molecules and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-(prop-1-en-2-yl)benzene
  • 2-Butene, 1-chloro-
  • 1-Chloro-2-butene

Uniqueness

1-Chloro-2-(4-chlorobut-2-en-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity in substitution, oxidation, and reduction reactions, making it valuable for specific applications in research and industry .

Properties

CAS No.

648425-32-5

Molecular Formula

C10H10Cl2

Molecular Weight

201.09 g/mol

IUPAC Name

1-chloro-2-(4-chlorobut-2-en-2-yl)benzene

InChI

InChI=1S/C10H10Cl2/c1-8(6-7-11)9-4-2-3-5-10(9)12/h2-6H,7H2,1H3

InChI Key

LZCXAIILTZMUNK-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCl)C1=CC=CC=C1Cl

Origin of Product

United States

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